molecular formula C17H21N3O2S B12893712 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide CAS No. 828920-13-4

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide

Cat. No.: B12893712
CAS No.: 828920-13-4
M. Wt: 331.4 g/mol
InChI Key: KQBNGYXGCIUPHR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-quinolin-8-yl-6-[(2-sulfanylacetyl)amino]hexanamide . This nomenclature reflects the compound’s core structure:

  • Parent chain : A six-carbon hexanamide backbone (hexan-1-amide), where the amide functional group (-CONH₂) is positioned at the first carbon.
  • Substituents :
    • A quinolin-8-yl group attached to the nitrogen atom of the amide group. Quinoline is a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with substitution at the 8th position.
    • A 2-sulfanylacetyl amino group (-NH-C(O)-CH₂-SH) bonded to the sixth carbon of the hexanamide chain.

The structural formula can be represented as:
C₁₇H₂₁N₃O₂S , with the following connectivity:

  • Quinolin-8-yl → Amide nitrogen → Hexanamide chain → 2-Mercaptoacetamido group.

The SMILES notation (C1=CC2=C(C(=C1)NC(=O)CCCCCNC(=O)CS)N=CC=C2) and InChIKey (KQBNGYXGCIUPHR-UHFFFAOYSA-N) further delineate the atomic arrangement and stereochemistry.

Property Value Source
IUPAC Name N-quinolin-8-yl-6-[(2-sulfanylacetyl)amino]hexanamide
SMILES C1=CC2=C(C(=C1)NC(=O)CCCCCNC(=O)CS)N=CC=C2
InChIKey KQBNGYXGCIUPHR-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₂₁N₃O₂S indicates the presence of 17 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of 331.4 g/mol is derived from the sum of the atomic masses of these constituents:

$$
\text{Molecular Weight} = (17 \times 12.01) + (21 \times 1.01) + (3 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 331.4 \, \text{g/mol}
$$

The exact mass (331.13544809 Da) and monoisotopic mass (331.13544809 Da) confirm the absence of isotopic variants or impurities in the compound’s standard form.

Property Value Source
Molecular Formula C₁₇H₂₁N₃O₂S
Molecular Weight 331.4 g/mol
Exact Mass 331.13544809 Da

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number 828920-13-4 , assigned by the Chemical Abstracts Service. Additional identifiers across chemical databases include:

Identifier Type Value Source
ChEMBL ID CHEMBL178456
DSSTox Substance ID DTXSID10587453
Nikkaji Number J2.672.510K
Pharos Ligand ID L9RBXHAQKH9W
Wikidata ID Q82479882

These identifiers facilitate cross-referencing in pharmacological, toxicological, and synthetic chemistry research.

Synonymous Designations in Chemical Databases

The compound is cataloged under diverse names in public and proprietary databases, reflecting its structural features and research applications:

Synonym Database Source
6-(2-Mercaptoacetamido)-N-(quinolin-8-yl)hexanamide PubChem
CHEMBL178456 ChEMBL
SCHEMBL23682814 SureChemBL
6-[(2-Sulfanylacetyl)amino]-N-(quinolin-8-yl)hexanamide IUPAC Variant
Caproamide derivative (contextual) Nikkaji

These synonyms ensure consistent identification in literature, patents, and chemical inventories.

Properties

CAS No.

828920-13-4

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-quinolin-8-yl-6-[(2-sulfanylacetyl)amino]hexanamide

InChI

InChI=1S/C17H21N3O2S/c21-15(9-2-1-3-10-18-16(22)12-23)20-14-8-4-6-13-7-5-11-19-17(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,22)(H,20,21)

InChI Key

KQBNGYXGCIUPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCCCNC(=O)CS)N=CC=C2

Origin of Product

United States

Biological Activity

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is C17H21N3O2SC_{17}H_{21}N_3O_2S. The structure includes a quinoline moiety, which is known for its pharmacological properties, and a mercaptoacetamido group that may enhance its biological interactions.

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can potentially reactivate silenced genes involved in cell cycle regulation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide exhibit significant anticancer activity. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeCell LineIC50 (µM)Mechanism
BreastMCF-75.0HDAC inhibition
ColonHCT1163.5Apoptosis induction
ProstatePC34.0Cell cycle arrest

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities, including anti-inflammatory and antimicrobial properties. These activities are often linked to the modulation of specific signaling pathways influenced by HDAC inhibition.

Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with HDAC inhibitors reduced the levels of pro-inflammatory cytokines in vitro. This suggests that compounds like 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide could be explored for their therapeutic potential in inflammatory diseases.

Research Findings

The following findings summarize key research outcomes related to the biological activity of this compound:

  • HDAC Inhibition : Compounds structurally related to 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide have been shown to effectively inhibit class I and II HDACs, leading to increased histone acetylation and gene expression associated with tumor suppression.
  • Apoptotic Pathways : Experimental data indicate that these compounds can activate intrinsic apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin or cisplatin, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment.

Scientific Research Applications

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological applications. This article provides a detailed overview of its applications, particularly in pharmaceutical development, along with insights from various studies.

Key Structural Features

  • Quinoline Ring : Known for diverse pharmacological activities, including antimicrobial and anticancer properties.
  • Mercaptoacetamido Group : Enhances reactivity and potential for further functionalization.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.

Anticancer Properties

The compound's structure suggests it may interact with biological targets involved in cancer pathways. Preliminary studies have shown that quinoline derivatives can induce apoptosis in cancer cells, highlighting the potential of 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide as an anticancer agent.

Enzyme Inhibition

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide may act as an inhibitor for specific enzymes related to disease processes. For example, similar compounds have been studied for their ability to inhibit histone deacetylases, which play a role in cancer progression and other diseases.

Drug Development

Given its unique structural features, this compound can serve as a lead compound in the development of novel therapeutic agents. Its ability to be functionalized further increases its potential utility in drug design.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide:

  • Antimicrobial Testing : A study demonstrated that quinoline derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria, suggesting that compounds like 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide could be developed into effective antibiotics.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that certain quinoline derivatives induced cell death through apoptosis, indicating potential applications in cancer therapy.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of related compounds revealed promising results in inhibiting specific targets involved in cancer and inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide and its analogs.

Table 1. Comparison of Structural and Functional Features

Compound Name Key Structural Features Synthesis Method Yield Applications/Properties Reference
6-(2-Mercaptoacetamido)-N-(quinolin-8-yl)hexanamide Hexanamide backbone, quinolin-8-yl, -SH Likely involves mercaptoacetic acid coupling N/A Potential ligand, redox activity Inferred
(S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide Hexanamide, 5-iodoquinoline, chiral center Pd-catalyzed Sonogashira coupling 24% Luminescent organoboron polymers (ΦF = 0.8)
5-Methyl-N-(quinolin-8-yl)hexanamide Hexanamide, methyl branch Pd(OAc)₂/K₂CO₃-mediated alkylation 78% Intermediate for bioactive molecules
N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide Acetamide, methylsulfanyl, amino groups Unspecified (commercial synthesis) N/A Unknown (likely pharmacological)
6-(5-((2-Cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide Hexanamide, cyanoquinoline, THP-protected EDCI/HOBt-mediated coupling 73% Hydroxamic acid-based drug candidate

Key Comparisons:

Structural Diversity: The target compound’s thiol group distinguishes it from analogs like 5-methyl-N-(quinolin-8-yl)hexanamide (methyl branch) or N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide (methylsulfanyl substituent). The -SH group offers superior metal-binding capacity compared to thioethers (e.g., methylsulfanyl), which are less reactive .

Synthetic Efficiency :

  • Pd-catalyzed methods (e.g., alkylation in ) achieve moderate-to-high yields (29–78%), whereas mercaptoacetic acid-based syntheses () require prolonged reflux and yield optimization . The target compound’s synthesis may face challenges in stabilizing the thiol group during purification.

Functional Applications: The organoboron polymer in exhibits high quantum yield (ΦF = 0.8), suggesting that incorporating the target compound’s thiol into similar systems could modulate luminescence via sulfur-boron interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide typically involves:

  • Step 1: Formation of the hexanamide intermediate bearing a free amine or carboxylic acid functional group.
  • Step 2: Coupling of the quinolin-8-yl amine with the hexanoyl derivative to form the N-(quinolin-8-yl)hexanamide.
  • Step 3: Introduction of the 2-mercaptoacetamido moiety via amide bond formation with a mercaptoacetic acid derivative or equivalent activated intermediate.

This approach leverages classical peptide coupling chemistry, often employing carbodiimide-based coupling agents or other amide bond-forming reagents.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Description
1 Amide bond formation Hexanoic acid + quinolin-8-amine + coupling agent (e.g., EDC, HOBt) Formation of N-(quinolin-8-yl)hexanamide intermediate via activation of carboxylic acid and nucleophilic attack by quinolin-8-yl amine.
2 Amide bond formation N-(quinolin-8-yl)hexanamide + mercaptoacetic acid derivative + coupling agent Coupling of mercaptoacetic acid to the 6-position amine of the hexanamide chain to introduce the mercaptoacetamido group.
3 Purification Chromatography (e.g., silica gel column) Isolation of the pure target compound.

Reagents and Conditions

  • Coupling Agents: Commonly used agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-diisopropylcarbodiimide (DIC), or HATU, often in the presence of additives like hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.
  • Solvents: Typical solvents are dichloromethane (DCM), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).
  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (25–50 °C).
  • Time: Reaction times vary from several hours to overnight to ensure complete conversion.

Thiol Group Considerations

The mercapto (–SH) group in the mercaptoacetamido moiety is sensitive to oxidation. Therefore, the synthesis and purification steps are often performed under inert atmosphere (nitrogen or argon) and with antioxidants or reducing agents to prevent disulfide formation.

Research Findings and Optimization

Yield and Purity

  • Reported yields for the final compound range from 60% to 85%, depending on the coupling efficiency and purification methods.
  • Purity is typically confirmed by HPLC and NMR spectroscopy, with purity levels exceeding 95% for biological testing.

Analytical Data

Parameter Result
Molecular Weight 331.4 g/mol
Melting Point Not widely reported; typically characterized by DSC
NMR (1H, 13C) Consistent with expected structure, confirming amide and thiol protons
Mass Spectrometry Molecular ion peak at m/z 332 (M+H)+
HPLC Purity >95%

Stability

  • The compound is stable under standard laboratory conditions when stored under inert atmosphere and refrigerated.
  • The thiol group is prone to oxidation; thus, storage under nitrogen and in the presence of stabilizers is recommended.

Summary Table of Preparation Method

Aspect Details
Starting Materials Hexanoic acid derivatives, quinolin-8-yl amine, mercaptoacetic acid
Key Reactions Amide bond formation via carbodiimide coupling
Coupling Agents EDC, HOBt, DIC, HATU
Solvents DCM, DMF, NMP
Reaction Conditions Room temperature to 50 °C, inert atmosphere for thiol protection
Purification Silica gel chromatography, recrystallization
Yield 60–85%
Analytical Techniques NMR, MS, HPLC, melting point, elemental analysis
Stability Considerations Protect from oxidation, store under inert atmosphere

Q & A

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) simulate the compound’s diffusion in tumor microenvironments?

  • Methodology : Integrate finite element analysis (FEA) to model drug penetration in 3D tumor spheroids. Train neural networks on historical diffusion data to predict optimal dosing regimens .

Q. What strategies enable multi-omics integration to resolve mechanistic ambiguities?

  • Methodology : Combine transcriptomic data (RNA-seq) with metabolomic profiling (LC-MS) to map pathways affected by the compound. Network pharmacology tools (Cytoscape) identify hub targets .

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